METHYL 4-[({4-[(2,4-DIMETHYLPHENYL)METHYL]PIPERAZIN-1-YL}IMINO)METHYL]BENZOATE
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Overview
Description
METHYL 4-[({4-[(2,4-DIMETHYLPHENYL)METHYL]PIPERAZIN-1-YL}IMINO)METHYL]BENZOATE is a complex organic compound with the molecular formula C22H27N3O2 and a molecular weight of 365.479 g/mol . This compound is notable for its unique structure, which includes a piperazine ring substituted with a 2,4-dimethylbenzyl group and an imino linkage to a methyl benzoate moiety .
Preparation Methods
The synthesis of METHYL 4-[({4-[(2,4-DIMETHYLPHENYL)METHYL]PIPERAZIN-1-YL}IMINO)METHYL]BENZOATE typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is first substituted with a 2,4-dimethylbenzyl group. This can be achieved through a nucleophilic substitution reaction where 2,4-dimethylbenzyl chloride reacts with piperazine.
Formation of the Imino Linkage: The substituted piperazine is then reacted with 4-formylbenzoic acid to form an imine linkage.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
METHYL 4-[({4-[(2,4-DIMETHYLPHENYL)METHYL]PIPERAZIN-1-YL}IMINO)METHYL]BENZOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
METHYL 4-[({4-[(2,4-DIMETHYLPHENYL)METHYL]PIPERAZIN-1-YL}IMINO)METHYL]BENZOATE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound can be used in the study of biological systems, particularly in understanding the interactions of piperazine derivatives with biological targets.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of METHYL 4-[({4-[(2,4-DIMETHYLPHENYL)METHYL]PIPERAZIN-1-YL}IMINO)METHYL]BENZOATE involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the body, potentially modulating their activity. The imino linkage and benzoate moiety may also contribute to its binding affinity and specificity for certain enzymes or receptors .
Comparison with Similar Compounds
METHYL 4-[({4-[(2,4-DIMETHYLPHENYL)METHYL]PIPERAZIN-1-YL}IMINO)METHYL]BENZOATE can be compared with other similar compounds, such as:
- Methyl 4-({[4-(4-methylbenzyl)piperazin-1-yl]imino}methyl)benzoate
- Methyl 4-({[4-(2-methoxyphenyl)piperazin-1-yl]imino}methyl)benzoate
- Methyl 4-({[4-phenylpiperazin-1-yl]imino}methyl)benzoate
These compounds share a similar core structure but differ in the substituents on the piperazine ring, which can significantly affect their chemical properties and biological activities .
Properties
Molecular Formula |
C22H27N3O2 |
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Molecular Weight |
365.5g/mol |
IUPAC Name |
methyl 4-[[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]iminomethyl]benzoate |
InChI |
InChI=1S/C22H27N3O2/c1-17-4-7-21(18(2)14-17)16-24-10-12-25(13-11-24)23-15-19-5-8-20(9-6-19)22(26)27-3/h4-9,14-15H,10-13,16H2,1-3H3 |
InChI Key |
SNXKIOJYGMAVFF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)CN2CCN(CC2)N=CC3=CC=C(C=C3)C(=O)OC)C |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2CCN(CC2)N=CC3=CC=C(C=C3)C(=O)OC)C |
Origin of Product |
United States |
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